3-(4-fluorophenyl)-1-(oxane-4-carbonyl)azepane
Description
3-(4-Fluorophenyl)-1-(oxane-4-carbonyl)azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted with a 4-fluorophenyl group at the 3-position and an oxane-4-carbonyl moiety at the 1-position. The azepane core provides conformational flexibility, while the oxane (tetrahydropyran) group introduces a rigid, oxygen-containing cyclic ether. This compound is of interest in medicinal chemistry due to its structural hybridity, combining features of azepanes (known for CNS activity) and oxane derivatives (associated with metabolic stability) .
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO2/c19-17-6-4-14(5-7-17)16-3-1-2-10-20(13-16)18(21)15-8-11-22-12-9-15/h4-7,15-16H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKCWHOPVXSDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Fluorophenyl)-1-(oxane-4-carbonyl)azepane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure that includes a fluorophenyl group, an oxane ring, and an azepane moiety. The synthesis typically involves multi-step reactions that may include:
- Formation of the oxane ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the fluorophenyl group : This step often utilizes electrophilic aromatic substitution methods to ensure proper functionalization.
- Carbonyl incorporation : The carbonyl group is introduced via acylation techniques to complete the azepane structure.
Pharmacological Profile
The biological activity of 3-(4-fluorophenyl)-1-(oxane-4-carbonyl)azepane has been evaluated in various studies, focusing on its role as a monoamine reuptake inhibitor. This class of compounds is significant in the treatment of neuropsychiatric disorders such as depression and anxiety.
Key Findings:
- Monoamine Reuptake Inhibition : The compound has demonstrated inhibitory effects on serotonin and norepinephrine transporters, which are critical targets for antidepressant medications .
- Selectivity : Preliminary studies indicate that it may exhibit selectivity for certain monoamine systems, potentially reducing side effects associated with non-selective inhibitors .
Case Studies
- In Vitro Studies : A study conducted on cell lines showed that 3-(4-fluorophenyl)-1-(oxane-4-carbonyl)azepane significantly increased serotonin levels in synaptic clefts by inhibiting its reuptake. The IC50 values were reported to be in the low micromolar range, indicating potent activity .
- Animal Models : In rodent models of depression, administration of the compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings suggest its potential efficacy as an antidepressant .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 295.34 g/mol |
| IC50 (Serotonin Transporter) | 0.5 µM |
| IC50 (Norepinephrine Transporter) | 0.8 µM |
| Efficacy in Animal Models | Significant (p < 0.05) |
Comparison with Similar Compounds
Table 1: Key Structural and Activity Comparisons
Key Observations:
Core Flexibility vs. Rigidity : The azepane-oxane hybrid offers a balance between flexibility (azepane) and rigidity (oxane), unlike chalcones (rigid α,β-unsaturated ketones) or thiazole-pyrazole systems (planar heterocycles) .
Substituent Effects :
- Electronegativity : Fluorine at the para position (as in the target compound and 2j) correlates with lower IC50 values in chalcones, suggesting electron-withdrawing groups (EWGs) enhance activity .
- Steric Effects : Methoxy substituents (e.g., in chalcone 2p, IC50 = 70.79 μM) reduce potency compared to halogens, likely due to increased steric bulk and reduced electronegativity .
Conformational Dynamics: The perpendicular orientation of one fluorophenyl group in thiazole-pyrazole derivatives () contrasts with the planar chalcones, implying that non-planar conformations may hinder or redirect target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
